molecular formula C11H12O2 B7856316 7-Methoxy-6-methyl-indan-1-one

7-Methoxy-6-methyl-indan-1-one

Cat. No.: B7856316
M. Wt: 176.21 g/mol
InChI Key: ZWASIMCWFYBNHL-UHFFFAOYSA-N
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Description

7-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol This compound is characterized by its indanone structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-6-methyl-indan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

    Cyclization: The benzene derivative undergoes cyclization to form the indanone structure.

    Substitution: Methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve bulk synthesis techniques, including:

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-6-methyl-indan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.

    Modulation of Pathways: Influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-methoxy-6-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-3-4-8-5-6-9(12)10(8)11(7)13-2/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWASIMCWFYBNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC2=O)C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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